Cas no 2172430-22-5 (2-(2-Methylbutyl)-6-(trifluoromethyl)quinazoline-4-carboxylic acid)
2-(2-Methylbutyl)-6-(trifluoromethyl)quinazoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-methylbutyl)-6-(trifluoromethyl)quinazoline-4-carboxylic acid
- EN300-1267544
- 2172430-22-5
- 2-(2-Methylbutyl)-6-(trifluoromethyl)quinazoline-4-carboxylic acid
-
- Inchi: 1S/C15H15F3N2O2/c1-3-8(2)6-12-19-11-5-4-9(15(16,17)18)7-10(11)13(20-12)14(21)22/h4-5,7-8H,3,6H2,1-2H3,(H,21,22)
- InChI Key: RWSSAMBUHRUNEX-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2=C(C=1)C(C(=O)O)=NC(CC(C)CC)=N2)(F)F
Computed Properties
- Exact Mass: 312.10856221g/mol
- Monoisotopic Mass: 312.10856221g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 63.1Ų
2-(2-Methylbutyl)-6-(trifluoromethyl)quinazoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1267544-0.05g |
2172430-22-5 | 0.05g |
$1500.0 | 2023-05-23 | |||
| Enamine | EN300-1267544-0.1g |
2172430-22-5 | 0.1g |
$1572.0 | 2023-05-23 | |||
| Enamine | EN300-1267544-0.25g |
2172430-22-5 | 0.25g |
$1642.0 | 2023-05-23 | |||
| Enamine | EN300-1267544-0.5g |
2172430-22-5 | 0.5g |
$1714.0 | 2023-05-23 | |||
| Enamine | EN300-1267544-1.0g |
2172430-22-5 | 1g |
$1785.0 | 2023-05-23 | |||
| Enamine | EN300-1267544-2.5g |
2172430-22-5 | 2.5g |
$3501.0 | 2023-05-23 | |||
| Enamine | EN300-1267544-5.0g |
2172430-22-5 | 5g |
$5179.0 | 2023-05-23 | |||
| Enamine | EN300-1267544-10.0g |
2172430-22-5 | 10g |
$7681.0 | 2023-05-23 | |||
| Enamine | EN300-1267544-50mg |
2172430-22-5 | 50mg |
$1500.0 | 2023-10-02 | |||
| Enamine | EN300-1267544-100mg |
2172430-22-5 | 100mg |
$1572.0 | 2023-10-02 |
2-(2-Methylbutyl)-6-(trifluoromethyl)quinazoline-4-carboxylic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 2-(2-Methylbutyl)-6-(trifluoromethyl)quinazoline-4-carboxylic acid
Introduction to 2-(2-Methylbutyl)-6-(trifluoromethyl)quinazoline-4-carboxylic acid (CAS No. 2172430-22-5)
2-(2-Methylbutyl)-6-(trifluoromethyl)quinazoline-4-carboxylic acid, identified by its CAS number 2172430-22-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline family, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both a trifluoromethyl group and a 2-methylbutyl side chain in its molecular framework imparts unique physicochemical properties, making it a promising candidate for further exploration in drug discovery and development.
The quinazoline core is a well-documented scaffold in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The introduction of the trifluoromethyl group at the 6-position of the quinazoline ring enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in determining its bioavailability. Additionally, the 2-methylbutyl substituent at the 2-position contributes to steric hindrance and may influence binding affinity to biological targets.
In recent years, there has been a surge in research focused on developing novel quinazoline derivatives with enhanced pharmacological profiles. The compound CAS No. 2172430-22-5 has been studied for its potential applications in treating various diseases, particularly those involving abnormal cell proliferation and inflammation. Preliminary in vitro studies have suggested that this molecule may interact with specific enzymes and receptors, leading to therapeutic effects comparable to or superior to existing drugs in its class.
One of the most compelling aspects of 2-(2-Methylbutyl)-6-(trifluoromethyl)quinazoline-4-carboxylic acid is its structural versatility. Researchers have explored modifications to its core structure to optimize its biological activity. For instance, the trifluoromethyl group can be considered as a key pharmacophore that enhances binding interactions with protein targets. This feature has prompted investigations into its potential as an inhibitor of kinases and other enzymes implicated in cancer progression.
The 2-methylbutyl side chain also plays a crucial role in determining the compound's solubility and membrane permeability. By fine-tuning this substituent, scientists aim to achieve better oral bioavailability while minimizing off-target effects. Such modifications are essential for translating preclinical findings into effective clinical therapies.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like CAS No. 2172430-22-5 for their biological activity. Molecular docking simulations and virtual screening have identified promising lead structures that can be further optimized through experimental validation. These computational approaches have significantly reduced the time and cost associated with drug discovery, allowing researchers to focus on high-potential candidates.
The synthesis of 2-(2-Methylbutyl)-6-(trifluoromethyl)quinazoline-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and flow chemistry techniques, have been employed to improve yield and purity. These innovations ensure that researchers have access to high-quality starting materials for further structural elaboration.
In addition to its pharmaceutical applications, this compound has shown promise in material science research. The unique combination of functional groups makes it a valuable building block for designing novel polymers and ligands used in catalysis and sensing applications. The trifluoromethyl group's electron-withdrawing nature can be exploited to modulate polymer properties, while the quinazoline core provides a rigid framework for stable molecular assemblies.
The future prospects of CAS No. 2172430-22-5 are vast, with ongoing studies focusing on understanding its mechanism of action at a molecular level. By elucidating how this compound interacts with biological targets, researchers can develop more targeted therapies with improved efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these discoveries and bring new treatments to patients in need.
In conclusion, 2-(2-Methylbutyl)-6-(trifluoromethyl)quinazoline-4-carboxylic acid (CAS No. 2172430-22-5) represents a significant advancement in the field of medicinal chemistry. Its unique structural features offer multiple opportunities for therapeutic intervention, particularly in areas where existing treatments are limited or ineffective. As research continues to uncover new applications for this compound, it is poised to play a crucial role in shaping the future of drug development.
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